molecular formula C7H6BrFS B8060966 (2-Bromo-5-fluorophenyl)methanethiol

(2-Bromo-5-fluorophenyl)methanethiol

Cat. No.: B8060966
M. Wt: 221.09 g/mol
InChI Key: ORCKAWGTAGKBCP-UHFFFAOYSA-N
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Description

(2-Bromo-5-fluorophenyl)methanethiol (CAS: 1646537-37-2, molecular formula: C₇H₆BrFS) is a halogenated aromatic thiol derivative. Its molecular weight is 221.09 g/mol, and it features a methanethiol (-CH₂SH) group attached to a 2-bromo-5-fluorophenyl ring. The compound’s structure combines the reactivity of the thiol group with the electronic and steric effects of bromine and fluorine substituents, making it a candidate for applications in organic synthesis, pharmaceuticals, or materials science .

Current data on its physical properties (e.g., boiling point, solubility) and specific stability under varying conditions remain unreported in publicly available literature.

Properties

IUPAC Name

(2-bromo-5-fluorophenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCKAWGTAGKBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CS)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-fluorophenyl)methanethiol typically involves the introduction of the methanethiol group to a bromofluorobenzene derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-bromo-5-fluorobenzyl chloride, reacts with sodium hydrosulfide (NaHS) under controlled conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-fluorophenyl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine and fluorine atoms can be selectively reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dehalogenated products.

    Substitution: Various substituted phenylmethanethiol derivatives.

Scientific Research Applications

(2-Bromo-5-fluorophenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thiol group.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. The presence of bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (2-Bromo-5-fluorophenyl)methanethiol with three analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
This compound C₇H₆BrFS 221.09 Br (C2), F (C5), -SH High steric/electronic modulation; SH group prone to oxidation
(2-Chloro-5-fluorophenyl)methanethiol C₇H₆ClFS 176.63 Cl (C2), F (C5), -SH Lower steric hindrance vs. Br; higher thiol reactivity
(5-Fluorophenyl)methanethiol C₇H₇FS 142.19 F (C5), -SH Reduced steric bulk; faster thiol-based reactions
(2-Bromophenyl)methanethiol C₇H₇BrS 203.10 Br (C2), -SH Absence of F reduces electron-withdrawing effects; moderate stability
Key Observations:
  • Bromine at C2 introduces steric bulk, which may slow down certain reactions compared to chlorine or hydrogen analogues .
  • Thiol Reactivity : The -SH group in all analogues is susceptible to oxidation, forming disulfides. Microbial studies on simpler methanethiols (e.g., CH₃SH) show that thiol degradation can occur via both biological and chemical pathways, producing disulfides like dimethyl disulfide .

Biological Activity

(2-Bromo-5-fluorophenyl)methanethiol, also known as BFMT, is a synthetic organic compound that has gained attention in recent years due to its diverse biological activities. With a molecular formula of C7H6BrFS, it contains both bromine and fluorine substituents on a phenyl ring, along with a thiol (-SH) functional group. This unique structure contributes to its reactivity and potential therapeutic applications.

BFMT is characterized as a yellow solid with the following properties:

  • Melting Point: 67-68°C
  • Boiling Point: 184-185°C
  • Solubility: Slightly soluble in water; readily soluble in organic solvents like ethanol and acetone.

These properties facilitate its use in various chemical reactions, particularly in the synthesis of more complex organic molecules.

The biological activity of BFMT primarily arises from its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction may alter protein function and enzyme activity. The presence of bromine and fluorine enhances its ability to engage in halogen bonding, potentially increasing its specificity towards biological targets.

Antimicrobial Activity

BFMT exhibits significant antimicrobial properties against various pathogenic bacteria and fungi. Research indicates that it can inhibit the growth of:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these organisms are summarized in Table 1.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae16

These findings suggest BFMT as a promising candidate for drug discovery aimed at treating bacterial infections .

Antitumor Activity

BFMT has shown potential in reducing tumor cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, indicating its role as an antitumor agent. The compound's mechanism may involve the induction of apoptosis or inhibition of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of BFMT against a panel of clinical isolates. The results indicated that BFMT significantly inhibited the growth of multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent in the face of rising antibiotic resistance.

Case Study 2: Antitumor Properties

In another study focusing on cancer treatment, BFMT was tested on human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations. This suggests that BFMT could be developed further as an anticancer drug.

Toxicity and Safety Considerations

While BFMT shows promise in various biological applications, it is essential to consider its toxicity profile. Preliminary studies indicate that it may pose health risks if not handled properly. Safety precautions should include wearing protective equipment and ensuring proper ventilation during laboratory handling.

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